N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride
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Overview
Description
Pirlimycin hydrochloride, also known as U 57930E, is a semi-synthetic lincosamide antibiotic. It is a derivative of clindamycin and is primarily used in veterinary medicine to treat mastitis in cattle. This compound is effective against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pirlimycin hydrochloride involves the condensation of 4-ethylpyridine-2-carboxylic acid with methyl-6-amino-7-chloro-6,7,8-trideoxy-1-thio-L-threo-alpha-D-galacto-octopyranoside. This reaction is facilitated by isobutyl chloroformate and triethylamine in acetonitrile, resulting in the formation of an amide. The amide is then hydrogenated using hydrogen gas over platinum oxide in a methanol-water-hydrochloric acid mixture .
Industrial Production Methods
Industrial production of pirlimycin hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pirlimycin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety.
Reduction: Hydrogenation is a key step in its synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas and platinum oxide are used for hydrogenation.
Substitution: Reagents like isobutyl chloroformate and triethylamine are used in the synthesis.
Major Products
The major product of these reactions is pirlimycin hydrochloride itself, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pirlimycin hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studying lincosamide antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis.
Industry: Used in the development of veterinary pharmaceuticals
Mechanism of Action
Pirlimycin hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain. This action is bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly .
Comparison with Similar Compounds
Similar Compounds
Clindamycin: A closely related lincosamide antibiotic with a similar mechanism of action.
Lincomycin: Another lincosamide antibiotic used in both human and veterinary medicine.
Uniqueness
Pirlimycin hydrochloride is unique in its specific application for treating mastitis in cattle. Its semi-synthetic nature allows for modifications that enhance its efficacy and reduce resistance compared to other lincosamides .
Properties
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S.ClH/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVJWUUBZWFDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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